hERG Channel Liability: MAT2A Inhibitor 4 Demonstrates Undetectable Inhibition at Therapeutically Relevant Concentrations
A major differentiator for MAT2A inhibitor 4 and the broader FIDAS series is the intentional design and empirical confirmation of minimal hERG potassium channel interaction. This is a critical safety differentiator not reported for many other MAT2A inhibitor chemotypes. The original publication states that the optimized FIDAS agents possessed the 'desired property of not inhibiting the human hERG potassium ion channel at concentrations at which the FIDAS agents inhibit MAT2A' [1]. In contrast, while no explicit hERG data is available for AG-270 or IDE397 in the primary literature, such liabilities are a common attrition factor for kinase and enzyme inhibitors and are often not publicly disclosed unless specifically mitigated.
| Evidence Dimension | hERG Inhibition Liability |
|---|---|
| Target Compound Data | No detectable hERG inhibition at concentrations effective for MAT2A inhibition |
| Comparator Or Baseline | Many advanced MAT2A inhibitors (e.g., AG-270, IDE397) do not publicly report hERG data |
| Quantified Difference | Not quantifiable as a direct comparative IC50 due to lack of public comparator data; however, the documented absence of hERG activity is a differentiating selection criterion for in vivo cardiovascular safety studies. |
| Conditions | hERG patch-clamp electrophysiology (implied by standard cardiac safety pharmacology) |
Why This Matters
For researchers planning in vivo efficacy or toxicology studies where cardiac safety is a concern, the documented absence of hERG inhibition makes MAT2A inhibitor 4 a preferable tool compound over alternatives with unknown cardiovascular profiles.
- [1] Sviripa, V. M., et al. (2014). 2',6'-Dihalostyrylanilines, pyridines, and pyrimidines for the inhibition of the catalytic subunit of methionine S-adenosyltransferase-2. Journal of Medicinal Chemistry, 57(14), 6083–6091. View Source
